

Spectroscopic Profile of 6-Amino-2-chlorobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-2-chlorobenzothiazole

Cat. No.: B112346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Amino-2-chlorobenzothiazole**, a molecule of interest in medicinal chemistry and materials science. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-Amino-2-chlorobenzothiazole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.142-7.769	Multiplet	3H	Aromatic-H
4.221	Singlet	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data

Specific chemical shift data for **6-Amino-2-chlorobenzothiazole** is not readily available in the public domain. General expected ranges for aromatic and heteroaromatic carbons are between 110-160 ppm.

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3454.74	Strong	N-H Stretch (Amino Group)
3088.36	Medium	Aromatic C-H Stretch
1632.51	Strong	C=N Stretch (Thiazole Ring)
1444.86	Medium	C-N Stretch
1274.83	Medium	C-S Stretch
889.62	Medium	Aromatic C-H Bending
815.14	Medium	Aromatic C-H Bending
761.66	Medium	C-Cl Stretch

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺
186	~33	[M+2] ⁺ (presence of ³⁷ Cl)
157	~20	[M-HCN] ⁺
149	~15	[M-Cl] ⁺
125	~10	[C ₅ H ₃ N ₂ S] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **6-Amino-2-chlorobenzothiazole**.

Instrumentation: Bruker AVANCE III 400 MHz spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **6-Amino-2-chlorobenzothiazole** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: 16 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: DMSO-d₆

- Temperature: 298 K
- Spectral Width: 240 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **6-Amino-2-chlorobenzothiazole**.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **6-Amino-2-chlorobenzothiazole** was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The homogenous mixture was transferred to a pellet press and compressed under high pressure to form a transparent pellet.

Acquisition Parameters:

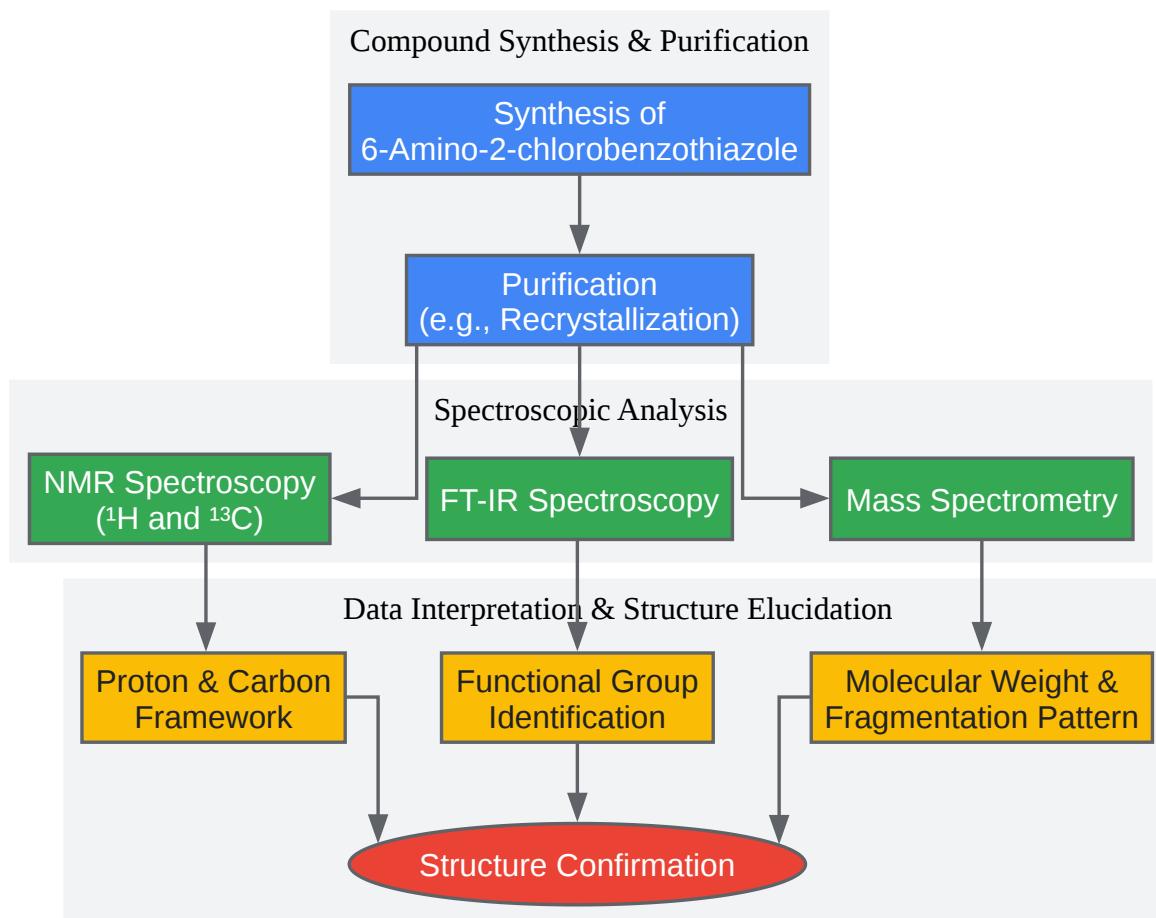
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16
- A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Amino-2-chlorobenzothiazole**.

Instrumentation: Agilent GC-MS system with a quadrupole mass analyzer.

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph.


Ionization Method: Electron Ionization (EI)

- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as **6-Amino-2-chlorobenzothiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-2-chlorobenzothiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112346#spectroscopic-data-nmr-ir-mass-spec-of-6-amino-2-chlorobenzothiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com